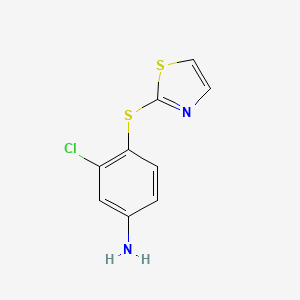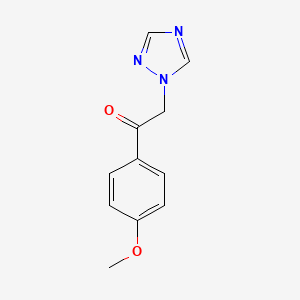
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a triazole ring, which are connected by an ethanone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 1,2,4-triazole.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with an appropriate reagent, such as ethyl acetoacetate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in large batch reactors, where the starting materials and reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. The reactants are continuously fed into the reactor, and the product is continuously collected.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The methoxy group and triazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products such as carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Biology: In biological research, the compound is used as a tool to study enzyme inhibition and receptor binding.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science:
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different biological activities.
1-(4-Methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone: The presence of a methyl group instead of a methoxy group can influence the compound’s reactivity and interactions.
1-(4-Nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanone: The nitrophenyl group can introduce different electronic effects, affecting the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
89082-07-5 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 |
Clé InChI |
VIEZOAOPEPPATJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CN2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


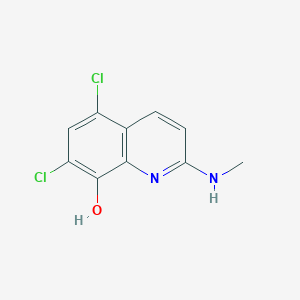
![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)
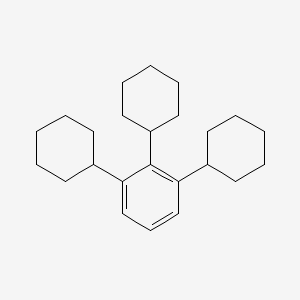
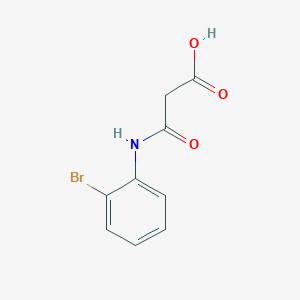
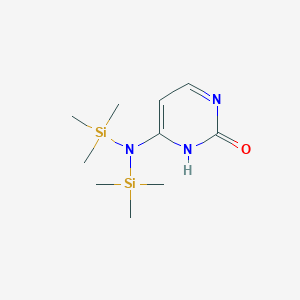
![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)
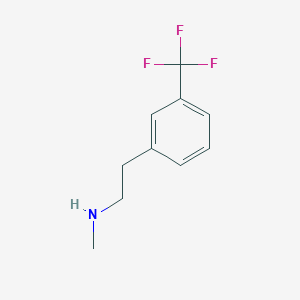
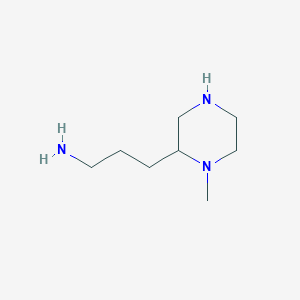
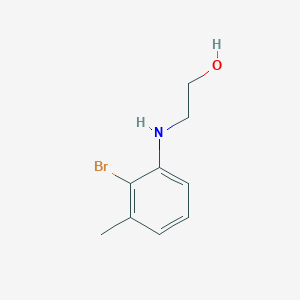
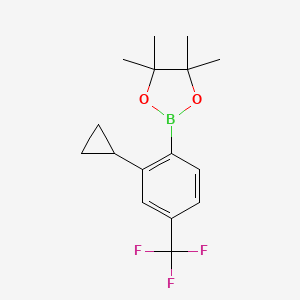
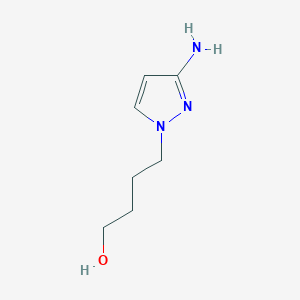
![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)
